molecular formula C27H21NO4 B11110573 17-(4-Ethoxyphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)

17-(4-Ethoxyphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)

Cat. No.: B11110573
M. Wt: 423.5 g/mol
InChI Key: WHFLQDAWCUJGRF-UHFFFAOYSA-N
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Description

17-(4-ETHOXYPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-1-CARBALDEHYDE: is a complex organic compound characterized by its unique pentacyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes multiple aromatic rings and functional groups, which contribute to its reactivity and potential utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(4-ETHOXYPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-1-CARBALDEHYDE typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Pentacyclic Core: This can be achieved through a series of cyclization reactions, often starting from simpler aromatic precursors.

    Introduction of Functional Groups: Functional groups such as the ethoxyphenyl and carbaldehyde groups are introduced through selective substitution reactions.

    Oxidation and Reduction Steps: These steps are crucial for achieving the desired oxidation states of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Aromatic substitution reactions can modify the ethoxyphenyl group or other aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its interactions with biological macromolecules can be studied to identify potential therapeutic applications.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.

Industry

In materials science, the compound’s unique structure could be utilized in the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength.

Mechanism of Action

The mechanism of action of 17-(4-ETHOXYPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-1-CARBALDEHYDE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The compound’s multiple functional groups allow for diverse interactions with molecular targets, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 17-(4-METHOXYPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-1-CARBALDEHYDE
  • 17-(4-HYDROXYPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-1-CARBALDEHYDE

Uniqueness

The ethoxy group in 17-(4-ETHOXYPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-1-CARBALDEHYDE provides unique electronic and steric properties compared to its methoxy and hydroxy analogs. This can influence its reactivity and interactions with other molecules, making it a distinct compound with potentially unique applications.

Properties

Molecular Formula

C27H21NO4

Molecular Weight

423.5 g/mol

IUPAC Name

17-(4-ethoxyphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde

InChI

InChI=1S/C27H21NO4/c1-2-32-17-13-11-16(12-14-17)28-25(30)23-22-18-7-3-5-9-20(18)27(15-29,24(23)26(28)31)21-10-6-4-8-19(21)22/h3-15,22-24H,2H2,1H3

InChI Key

WHFLQDAWCUJGRF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C=O

Origin of Product

United States

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